Lipophilicity (XLogP) as a Determinant of Permeability and Distribution
The computed lipophilicity (XLogP3-AA) of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine is 3.4 [1]. This is substantially higher than the unsubstituted parent scaffold, tryptamine, which has a reported XLogP of 1.41 [2]. This difference is a direct consequence of the 2-chlorophenyl substitution and provides a quantifiable basis for anticipating improved membrane permeability and altered distribution profiles, which are critical for central nervous system (CNS) research applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Tryptamine (1.41) |
| Quantified Difference | 1.99 units (approx. 2.4-fold increase in XLogP) |
| Conditions | Computed property from chemical structure (PubChem XLogP3-AA algorithm) [1] |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, and this quantifiable difference supports the selection of this compound for studies where enhanced penetration of lipid bilayers (e.g., blood-brain barrier) is a key experimental parameter.
- [1] PubChem. (2026). Computed Properties for CID 3795475. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Tryptamine ligand page. Retrieved from guidetopharmacology.org. View Source
